![molecular formula C29H38O10 B13834039 [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally similar to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .
Vorbereitungsmethoden
Industrial Production Methods: The compound is primarily produced in small quantities for scientific research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is used as a reference standard and a starting material for the synthesis of other complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on cell growth and apoptosis .
Medicine: Although not used directly in medicine, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C serves as a valuable tool in the development of new therapeutic agents, particularly in cancer research .
Industry: Its industrial applications are limited, but it is used in the production of research chemicals and as a standard in analytical laboratories .
Wirkmechanismus
The exact mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is not fully understood. it is believed to interact with cellular pathways involved in cell division and apoptosis. The compound may target microtubules, similar to Taxol, thereby inhibiting cell division and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A
- 13-O-Deacetyltaxumairol Z
Comparison: Compared to these similar compounds, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C29H38O10 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,23-,24-,27+,28-,29-/m0/s1 |
InChI-Schlüssel |
ULZWCGMUIFQZOD-KIDMXVSKSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


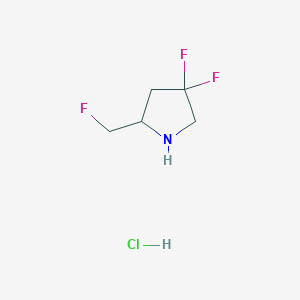
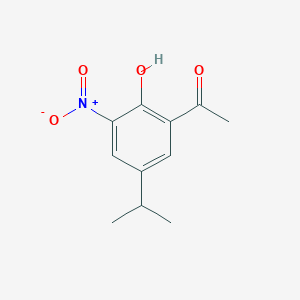
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)

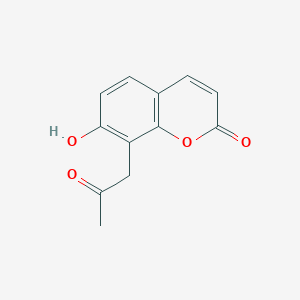
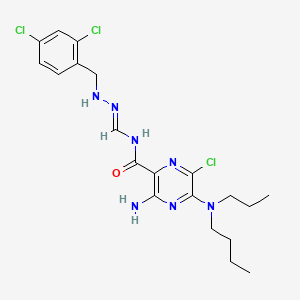

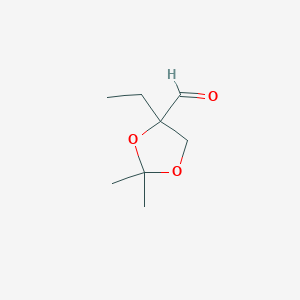
![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)

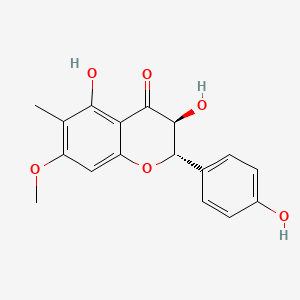
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)

![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
